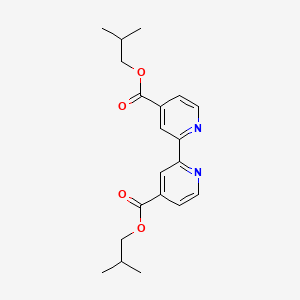
(S)-3-Methyl-3-nitro-2-(((S)-1-phenylethyl)amino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Methyl-3-nitro-2-(((S)-1-phenylethyl)amino)butanoic acid is a chiral amino acid derivative with a complex structure It contains a nitro group, a phenylethylamine moiety, and a butanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Methyl-3-nitro-2-(((S)-1-phenylethyl)amino)butanoic acid typically involves multi-step organic reactions. One common approach is the asymmetric synthesis starting from chiral precursors. The key steps include:
Nitration: Introduction of the nitro group into the molecule.
Amidation: Formation of the amide bond between the phenylethylamine and the butanoic acid backbone.
Chiral Resolution: Separation of the enantiomers to obtain the desired (S)-configuration.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or chemoenzymatic methods to achieve high enantioselectivity and yield. The use of microbial fermentation processes, such as those involving Saccharomyces cerevisiae, can also be explored for the biosynthesis of chiral amino acid derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-Methyl-3-nitro-2-(((S)-1-phenylethyl)amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic substitution reactions at the nitro or amine groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or thioethers.
Wissenschaftliche Forschungsanwendungen
(S)-3-Methyl-3-nitro-2-(((S)-1-phenylethyl)amino)butanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Its derivatives can be used to study enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: Potential use in the production of chiral catalysts and materials
Wirkmechanismus
The mechanism of action of (S)-3-Methyl-3-nitro-2-(((S)-1-phenylethyl)amino)butanoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenylethylamine moiety can interact with neurotransmitter receptors. The compound may modulate signaling pathways related to neurotransmission and cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Aminobutyric acid: A simpler amino acid with similar chiral properties.
(S)-3-Nitro-2-aminopropanoic acid: Contains a nitro group and an amino acid backbone.
(S)-1-Phenylethylamine: Shares the phenylethylamine moiety.
Uniqueness
(S)-3-Methyl-3-nitro-2-(((S)-1-phenylethyl)amino)butanoic acid is unique due to its combination of a nitro group, a chiral center, and a phenylethylamine moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Eigenschaften
IUPAC Name |
3-methyl-3-nitro-2-(1-phenylethylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-9(10-7-5-4-6-8-10)14-11(12(16)17)13(2,3)15(18)19/h4-9,11,14H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUMAKNXBGYCDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(C(=O)O)C(C)(C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-3-(4-chlorophenyl)-N-(1,5-dipyridin-4-ylpentan-3-yl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]propanamide](/img/structure/B12105367.png)





![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B12105407.png)
![4-(4-phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B12105408.png)


![N-{3-[3-Tert-Butyl-2-Methoxy-5-(2-Oxo-1,2-Dihydropyridin-3-Yl)phenyl]-1-Oxo-1h-Isochromen-7-Yl}methanesulfonamide](/img/structure/B12105422.png)


